[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride [1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1559059-85-6
VCID: VC8015382
InChI: InChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1H
SMILES: CC(C1=NN=CN1C)N.Cl
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62

[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride

CAS No.: 1559059-85-6

Cat. No.: VC8015382

Molecular Formula: C5H11ClN4

Molecular Weight: 162.62

* For research use only. Not for human or veterinary use.

[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride - 1559059-85-6

Specification

CAS No. 1559059-85-6
Molecular Formula C5H11ClN4
Molecular Weight 162.62
IUPAC Name 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1H
Standard InChI Key BDBWHFVLSYIABK-UHFFFAOYSA-N
SMILES CC(C1=NN=CN1C)N.Cl
Canonical SMILES CC(C1=NN=CN1C)N.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an ethylamine side chain at the 3-position, forming a hydrochloride salt. Its IUPAC name is 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine hydrochloride, and its molecular formula is C5H11ClN4\text{C}_5\text{H}_{11}\text{ClN}_4, with a molecular weight of 162.62 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-(4-methyl-1,2,4-triazol-3-yl)ethanamine hydrochloridePubChem
Molecular FormulaC5H11ClN4\text{C}_5\text{H}_{11}\text{ClN}_4PubChem
Molecular Weight162.62 g/molPubChem
InChIInChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1HPubChem
SMILESCC(C1=NN=CN1C)N.ClPubChem

The stereochemistry of the ethylamine side chain may influence biological activity, though specific enantiomeric data remain limited .

Synthesis and Industrial Production

Industrial Scalability

Industrial production likely employs continuous flow reactors to optimize yield and purity, though specific details are proprietary. Challenges include minimizing N-methyl isomerization and quaternization side reactions .

Applications in Material Science

Coordination Chemistry

The triazole ring’s nitrogen atoms enable metal coordination, making the compound a candidate for:

  • Catalysis: Ligand design for transition-metal catalysts.

  • Sensor Development: Fluorescent probes for detecting metal ions.

Polymer Chemistry

Incorporation into polymers enhances thermal stability and rigidity, with potential uses in high-performance plastics and adhesives.

Comparative Analysis with Related Compounds

Table 2: Key Comparisons

CompoundStructureKey Differences
FluconazoleTriazole with two triazolyl groupsBroader antifungal spectrum
AnastrozoleTriazole with cyanophenyl groupAromatase inhibition
[Target Compound]Ethylamine hydrochlorideEnhanced solubility in polar solvents

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